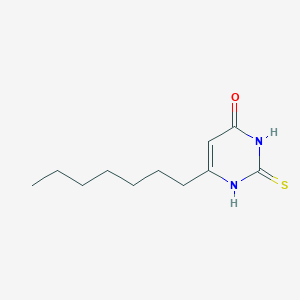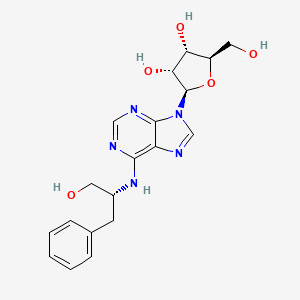![molecular formula C45H55O4P B12930459 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple tert-butyl groups and a dioxaphosphocine ring system. It has garnered interest due to its potential use as an antioxidant and stabilizer in various industrial applications.
Métodos De Preparación
The synthesis of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several steps. One common method includes the reaction of 3,5-di-tert-butylphenol with phosphorus trichloride, followed by the addition of a suitable diol to form the dioxaphosphocine ring. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf life.
Mecanismo De Acción
The mechanism of action of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting materials and biological systems from oxidative damage. The molecular targets include various ROS and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar compounds to 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
Tris(2,4-di-tert-butylphenyl) phosphite: Another antioxidant used in polymer chemistry.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its cell growth-inhibiting properties.
3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and effectiveness in various contexts. The unique dioxaphosphocine ring in 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide provides distinct advantages in terms of stability and reactivity.
Propiedades
Fórmula molecular |
C45H55O4P |
|---|---|
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C45H55O4P/c1-41(2,3)31-21-29(22-32(25-31)42(4,5)6)35-15-13-27-17-19-45-20-18-28-14-16-36(40(38(28)45)49-50(46,47)48-39(35)37(27)45)30-23-33(43(7,8)9)26-34(24-30)44(10,11)12/h13-16,21-26H,17-20H2,1-12H3,(H,46,47) |
Clave InChI |
GZCKZGSNEBANNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)OP(=O)(O3)O)C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
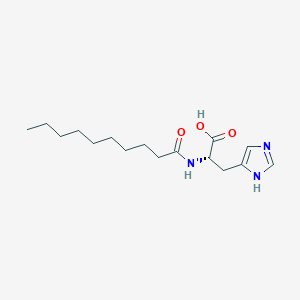
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
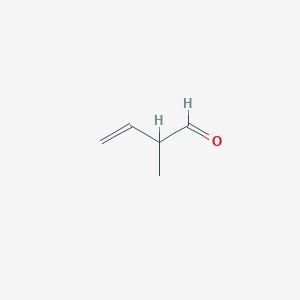
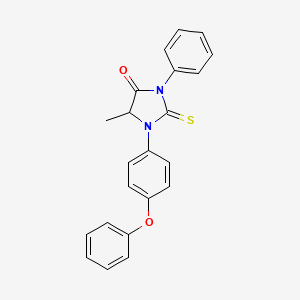
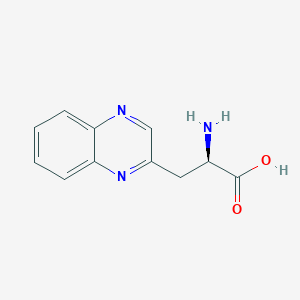
![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)
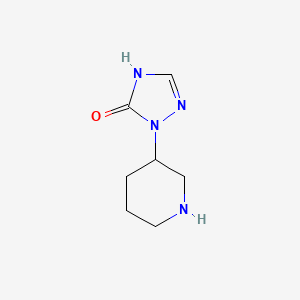
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
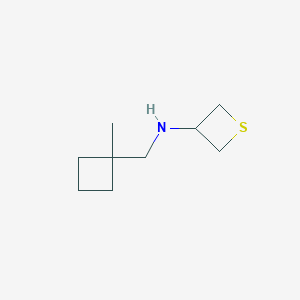
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
